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Compound of Interest

Compound Name: 2-Ethyl-3,5,6-trimethylpyrazine

Cat. No.: B099207

An In-depth Technical Guide to 2-Ethyl-3,5,6-trimethylpyrazine for Researchers and Drug Development Professionals

Introduction
2-Ethyl-3,5,6-trimethylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic organic compounds. Pyrazines are notable for their signific

of cooked and roasted foods.[1][2] This particular compound is valued in the food and fragrance industry for its potent nutty, roasted, and cocoa-like a

foods such as coffee, cocoa, and cooked beef. For researchers and professionals in drug development, understanding the chemical properties, synth

pyrazine ring is a scaffold found in various biologically active molecules. This guide provides a comprehensive technical overview of 2-Ethyl-3,5,6-trim
industrial applications and safety profile.

Chemical Structure and Properties
The structural arrangement of the ethyl and methyl groups on the pyrazine ring is fundamental to the molecule's characteristic aroma and chemical be

Caption: Chemical structure of 2-Ethyl-3,5,6-trimethylpyrazine.

Chemical Identifiers[4][5][6][7][8]

Identifier Value

IUPAC Name 2-ethyl-3,5,6-trimethylpyrazine

CAS Number 17398-16-2

Molecular Formula C9H14N2

Molecular Weight 150.22 g/mol

InChIKey FPOLJKZKOKXIFE-UHFFFAOYSA-N

SMILES CCC1=NC(=C(N=C1C)C)C

Physicochemical Properties[9][10]

Property Value

Appearance Colorless to pale yellow liquid

Boiling Point 206-211 °C

Flash Point ~72-77 °C

Vapor Pressure ~0.1-0.3 mmHg @ 25 °C

Solubility in Water 437.7 mg/L @ 25 °C (estimated)

logP (o/w) 1.7-1.8 (estimated)

Refractive Index ~1.5015 (at 20°C)[3]

Density ~0.965 g/mL (at 25°C)[3]
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Synthesis and Manufacturing
The synthesis of alkylpyrazines can be approached through various chemical routes. A common industrial method for producing substituted pyrazines

diamines. For 2-Ethyl-3,5,6-trimethylpyrazine, a plausible synthetic route would involve the reaction of 2,3-pentanedione with 2,3-diaminobutane. A

pyrazine ring, such as the Minici reaction, which has been described for the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine.[11]
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Caption: Generalized workflow for the synthesis of pyrazines.

Experimental Protocol: Synthesis via Minici Reaction (Adapted for a similar pyrazine)[11]

This protocol is adapted from a patented method for a structurally similar compound and serves as a representative example of pyrazine alkylation.

Reaction Setup: In a suitable reaction vessel, combine 2,5-dimethylpyrazine and FeSO4·7H2O.

Solvent Addition: Add water as the solvent and stir the mixture.

Reagent Addition: Slowly add concentrated sulfuric acid and hydrogen peroxide dropwise to the reaction mixture.

Initiation: Add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.

Reaction Progression: Continue to add the remaining n-propionaldehyde over the course of the reaction, maintaining the temperature for 5-6 hours

Workup: After the reaction is complete, perform an extraction with ethyl acetate.

pH Adjustment: Adjust the pH of the aqueous phase to 7.9-8.1.

Final Extraction: Extract the pH-adjusted aqueous phase again with ethyl acetate.

Purification: Combine the organic phases, concentrate the solution, and purify the product using column chromatography to obtain 2-ethyl-3,6-dime
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Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compound

combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
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Caption: Workflow for the GC-MS analysis of pyrazines.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of pyrazines in a food or flavor matrix.

Sample Preparation:

For liquid samples, a direct injection or dilution with a suitable solvent (e.g., dichloromethane) may be appropriate.

For solid samples, headspace solid-phase microextraction (SPME) is a common and effective technique for extracting volatile compounds.[5]

GC Conditions:

Injector: Set to a temperature of 230-250°C.

Column: A non-polar or semi-polar capillary column, such as a DB-5 or DB-WAX, is typically used.[12][13]

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and column interactions. A typical prog

ramp up to 250°C.

Carrier Gas: Helium is commonly used as the carrier gas.

MS Conditions:
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Ionization: Electron ionization (EI) at 70 eV is standard.

Mass Range: Scan a mass range of approximately 35-350 amu.

Ion Source Temperature: Typically set around 230°C.

Data Analysis:

The resulting mass spectrum for 2-Ethyl-3,5,6-trimethylpyrazine will show a characteristic fragmentation pattern, with a prominent molecular io

Identification is confirmed by comparing the retention time and mass spectrum to that of a known standard and by searching mass spectral librar

Industrial Applications
2-Ethyl-3,5,6-trimethylpyrazine is primarily used as a flavoring agent in the food industry.[1][2] Its characteristic roasted and nutty flavor profile make

of a wide range of products.

Applications in the Food Industry[3][14][15]

Food Category Application and Sensory Contribution

Nuts Enhances the roasted character of peanut, hazelnut, a

Chocolate & Cocoa Adds authentic nuttiness and depth to chocolate and c

Coffee Contributes to the roasted notes in coffee flavors.

Savory Products
Imparts roasted, savory, and meat-like notes in produc

analogues.

Baked Goods Provides a toasted and nutty aroma to baked goods.

Safety and Toxicology
The safety of 2-Ethyl-3,5,6-trimethylpyrazine for use in food has been evaluated by various regulatory bodies. It is classified as Generally Recogniz

Association (FEMA).[1]

Toxicological Data[1][2]

Endpoint Result

Acute Oral LD50 (Rats) 460 mg/kg

Irritation Reported to be irritating to the skin, eyes, and upper re

90-Day Rat Feeding Studies
No-Observed-Adverse-Effect Level (NOAEL) reported 

separate studies.

Genotoxicity

No specific genotoxicity studies were found for this com

have shown mixed results, being non-mutagenic in bac

assays in vitro.[1][2][16]

Despite the mixed genotoxicity results for some related pyrazines, the long history of safe use and the natural occurrence of these compounds in coo

levels, 2-Ethyl-3,5,6-trimethylpyrazine is safe for its intended use as a food flavoring.[1][2]

Conclusion
2-Ethyl-3,5,6-trimethylpyrazine is a significant aroma compound with a well-defined chemical structure and a range of important applications, partic

analysis are achievable through standard organic chemistry and analytical techniques. While it is considered safe for consumption at current levels, p

For researchers, this pyrazine derivative serves as an excellent model for studying the structure-activity relationships of flavor compounds and as a p
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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